molecular formula C25H17Br B14407977 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene CAS No. 80603-34-5

9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene

Cat. No.: B14407977
CAS No.: 80603-34-5
M. Wt: 397.3 g/mol
InChI Key: NWUJWCCWRKTTKF-UHFFFAOYSA-N
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Description

9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene is a chemical compound with a complex structure, consisting of a phenanthrene core attached to a naphthalene ring via a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by coupling with phenanthrene. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenanthrene derivatives, which can be further utilized in different applications .

Scientific Research Applications

9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism by which 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group allows for selective binding to nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
  • 9-[2-(Bromomethyl)-1-naphthalenyl]phenanthrene

Uniqueness

Compared to similar compounds, 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a phenanthrene core with a naphthalene ring via a bromomethyl group makes it particularly versatile in various synthetic and research contexts.

Properties

CAS No.

80603-34-5

Molecular Formula

C25H17Br

Molecular Weight

397.3 g/mol

IUPAC Name

9-[2-(bromomethyl)naphthalen-1-yl]phenanthrene

InChI

InChI=1S/C25H17Br/c26-16-19-14-13-17-7-1-4-10-21(17)25(19)24-15-18-8-2-3-9-20(18)22-11-5-6-12-23(22)24/h1-15H,16H2

InChI Key

NWUJWCCWRKTTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)CBr

Origin of Product

United States

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